1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone

描述

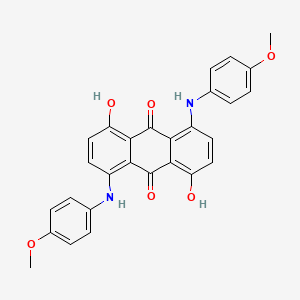

1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone is an anthraquinone derivative featuring p-anisidino (methoxyphenylamino) substituents at positions 1 and 5, along with hydroxyl groups at positions 4 and 7. These compounds are characterized by their planar anthraquinone backbone, which enables diverse applications in catalysis, materials science, and biomedicine .

属性

CAS 编号 |

25632-24-0 |

|---|---|

分子式 |

C28H22N2O6 |

分子量 |

482.5 g/mol |

IUPAC 名称 |

1,5-dihydroxy-4,8-bis(4-methoxyanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C28H22N2O6/c1-35-17-7-3-15(4-8-17)29-19-11-13-21(31)25-23(19)27(33)26-22(32)14-12-20(24(26)28(25)34)30-16-5-9-18(36-2)10-6-16/h3-14,29-32H,1-2H3 |

InChI 键 |

MKJOPGYPUGDJGQ-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)OC |

产品来源 |

United States |

准备方法

Detailed Preparation Methods

Electrolytic One-Step Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone

A notable and efficient method for preparing the 1,5-diamino-4,8-dihydroxyanthraquinone intermediate is the one-step electrolytic reduction of 1,5-dinitro-4,8-dihydroxyanthraquinone, as described in Chinese patent CN101054681A.

Process Description

- Raw material: 1,5-dinitroanthraquinone derivative (0.003–0.012 mol/L concentration).

- Electrolyte: Sulfuric acid solution (7.5–14.2 mol/L).

- Phase transfer catalysts: SnCl₂, BiCl₃, cetyltrimethylammonium bromide, or octadecyltrimethylammonium bromide.

- Electrolysis conditions:

- Temperature: 100–160 °C (optimum around 140 °C).

- Cathode potential: -0.1 to -0.4 V.

- Current density: 200–2000 A/m² (typical 1000 A/m²).

- Electrodes:

- Anode: Pb-Ag alloy, lead oxide, pure lead, or platinized titanium/platinum.

- Cathode: Red copper, amalgamated copper, cupronickel, guillaume metal, zinc, or copper-nickel alloy.

Results and Yield

| Parameter | Value |

|---|---|

| Final sulfuric acid conc. | 12.75 mol/L |

| 1,5-Dinitroanthraquinone conc. | 0.00671 mol/L |

| SnCl₂ concentration | 2.5 wt% |

| Temperature | 140 °C |

| Cathode potential | -0.35 V |

| Current density | 1000 A/m² |

| Yield of 1,5-diamino product | 72% |

| Current efficiency | 78% |

This electrolytic method is characterized by a short process route, high selectivity, low production cost, minimal environmental pollution, and high overall yield. It also allows for one-step synthesis without intermediate isolation steps.

Preparation of 1,5-Dihydroxyanthraquinone as a Precursor

Since the target compound contains hydroxy groups at positions 4 and 8 and amino substitutions at 1 and 5, preparation of the dihydroxyanthraquinone core is essential. Two main chemical methods are reported for preparing 1,5-dihydroxyanthraquinone, which can then be converted into the diamino derivative:

Saponification of Dialkoxyanthraquinone Mixtures (US Patent US3884943A)

- A mixture of 1,5- and 1,8-dialkoxyanthraquinones (alkoxy groups C1-C3) is saponified using a strong mineral acid (e.g., hydrochloric, hydrobromic, phosphoric, sulfuric acid) in acetic acid with heating.

- 1,5-Dihydroxyanthraquinone precipitates during heating and can be separated by filtration.

- 1,8-Dihydroxyanthraquinone remains in solution but can be precipitated by cooling or dilution.

- This process avoids the need for pre-separation of isomers and yields both isomers in a common reaction medium.

Lime Melt Process from Anthraquinone Disulphonic Acids (US Patent US4002654A)

- Alkali or alkaline earth metal salts of anthraquinone-1,5-disulphonic acid are treated with lime (calcium hydroxide), buffer substances (e.g., magnesium chloride), and optionally oxidizing agents (sodium chlorate, potassium chlorate, sodium nitrate) in an aqueous medium under pressure and elevated temperature (up to 230 °C).

- The reaction mixture is acidified continuously with mineral acid at 50–150 °C and 1–3 bar pressure.

- The dihydroxyanthraquinone precipitates and is isolated.

- The process achieves high space-time yield and purity.

- Typical yields and purity:

| Parameter | Value |

|---|---|

| Yield (dry 1,5-dihydroxyanthraquinone) | 80.3% of theoretical |

| Purity | 85.0–88.0% |

| Impurities | 2.5–4.0% 1,2,5-trihydroxyanthraquinone, 1.5–2.5% 1,6- and 1,7-dihydroxyanthraquinone, up to 2.0% 1-hydroxyanthraquinone and 1,8-dihydroxyanthraquinone |

Conversion to 1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone

While direct literature on the specific synthesis of this compound is limited, the general synthetic strategy involves:

- Starting from 1,5-diamino-4,8-dihydroxyanthraquinone.

- Performing nucleophilic aromatic substitution or amine alkylation with p-anisidine (4-methoxyaniline) under controlled conditions.

- This step introduces p-anisidino groups on the amino positions, yielding the target compound.

The reaction conditions typically require:

- Suitable solvents (e.g., polar aprotic solvents).

- Controlled temperature to avoid side reactions.

- Catalysts or coupling agents if necessary.

This step is often optimized based on the purity and availability of the diamino precursor.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The anthraquinone core can be reduced to form hydroquinones.

Substitution: The p-anisidino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of substituted anthraquinones with various functional groups.

科学研究应用

1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.

Biology: Investigated for its potential as a dye for staining biological tissues.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.

作用机制

The mechanism of action of 1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes involved in cellular processes, contributing to its potential therapeutic effects .

相似化合物的比较

Amino-Substituted Analogs

Compound: 1,5-Diamino-4,8-dihydroxyanthraquinone (DAHA)

- Applications: Enzyme Inhibition: Acts as a non-competitive inhibitor of Aspergillus fumigatus AGM1 (AfAGM1) with a Ki of 300 ± 13 μM . Photocatalysis: Exhibits strong absorption at 614 nm, making it effective in solar-driven H2 production systems . Conductive MOFs: Serves as a building block in DDA-Cu MOFs, demonstrating high charge storage capacity (specific capacitance: ~250 F/g) and photoelectric activity .

- Key Differentiator: The absence of bulky substituents (e.g., p-anisidino) may limit steric hindrance, favoring interactions with enzymes or MOF frameworks.

Chloro-Substituted Analogs

Compound: Disperse Blue 56 (2-chloro-1,5-diamino-4,8-dihydroxyanthraquinone)

- Applications: Enzyme Inhibition: Inhibits Pseudomonas aeruginosa PMM/PGM (PaPMM/PGM) with an IC50 of 5 μM, likely due to aggregation-based mechanisms .

- Key Differentiator : The chloro group enhances inhibitory potency compared to DAHA, but selectivity varies due to enzyme structural differences (19.6% sequence identity between AfAGM1 and PaPMM/PGM) .

Bromo-Substituted Analogs

Compound: 1,5-Diamino-2-bromo-4,8-dihydroxyanthraquinone (Disperse Blue 373)

Nitro-Substituted Analogs

Compound: 1,5-Dinitro-4,8-dihydroxyanthraquinone

- Structure: Nitro groups at positions 1 and 5 disrupt planarity (88° tilt from the anthraquinone plane), reducing π-conjugation .

Methylated Analogs

Compound: N,N'-Dimethyl-1,5-Diamino-4,8-dihydroxyanthraquinone (Disperse Blue 26)

Natural Derivatives

Compound: 1,8-Dihydroxyanthraquinone (from Rheum tanguticum)

- Applications : Traditional medicine (laxative, antimicrobial) and natural dye extraction .

- Key Differentiator: Lack of amino/anisidino groups reduces synthetic utility but enhances biocompatibility .

Structural and Functional Analysis

Substituent Effects on Properties

Photochemical and Electronic Properties

- DAHA : Strong red-light absorption (614 nm) due to extended conjugation; effective in H2 production .

- Nitro Derivatives : Reduced conjugation limits photocatalytic activity but may suit niche optical applications .

- Bromo Derivatives : Altered electronic profiles affect dye performance and stability .

生物活性

1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone family. Its unique structure features two p-anisidine groups and two hydroxyl groups at specific positions, contributing to its diverse biological activities. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and dye production.

- Molecular Formula : C18H18N2O4

- Molecular Weight : Approximately 342.35 g/mol

- Appearance : Typically gray to dark purple or black depending on concentration.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown promising anticancer properties. It appears to induce apoptosis in cancer cells by intercalating into DNA, disrupting transcription and replication processes. Additionally, it alters reactive oxygen species (ROS) levels, leading to oxidative stress that can damage tumor cells. It has been evaluated in both in vitro and in vivo models for its efficacy against different types of cancer, including breast and colon cancers .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of hydroxyl groups enhances its reactivity and allows it to participate in redox reactions. This interaction influences several signaling pathways involved in cell survival and proliferation, including MAPK and PI3K/Akt pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1,5-Diamino-4,8-dihydroxyanthraquinone | Contains two amino groups instead of anisidine groups | Stronger reducing properties |

| 1-Amino-4-hydroxyanthraquinone | A single amino group | Less complex; primarily used as dye |

| 1-Methylamino-4-hydroxyanthraquinone | Methylated amino group | Enhanced solubility in organic solvents |

| 1-Anilino-4-hydroxyanthraquinone | Contains an aniline moiety | Known for vivid dye properties |

This table illustrates the uniqueness of this compound due to its dual p-anisidine substitutions and hydroxyl groups which enhance its reactivity compared to other similar compounds.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL. This indicates its potential as a therapeutic agent against bacterial infections.

- Anticancer Research : In a recent study on breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to increased apoptosis rates and decreased proliferation markers in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。